molecular formula C9H9BrFNO2 B8265126 Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate

Cat. No.: B8265126
M. Wt: 262.08 g/mol
InChI Key: QCOFZQNPHRISDA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate is a pyridine derivative with the molecular formula C₉H₈BrFNO₂ (CAS: 1379312-86-3). The compound features a pyridine ring substituted with bromine (Br) at position 3 and fluorine (F) at position 5, coupled with an ethyl acetate group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyridine derivatives are widely studied for their bioactivity, and halogenated analogs like this compound are particularly relevant in drug discovery due to their enhanced stability and reactivity in cross-coupling reactions.

Properties

IUPAC Name

ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-9(13)4-8-7(10)3-6(11)5-12-8/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOFZQNPHRISDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=N1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 3-bromo-5-fluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reactions and applications.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes key structural analogs of ethyl 2-(3-bromo-5-fluoropyridin-2-yl)acetate, highlighting substituent variations and their implications:

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Differences/Applications References
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate Br (5), F (3) C₉H₈BrFNO₂ Positional isomer; altered reactivity
Ethyl 2-(3-amino-5-bromopyridin-2-yl)acetate Br (5), NH₂ (3) C₉H₁₁BrN₂O₂ Amino group enhances nucleophilicity
Ethyl 2-(5-bromo-3-chloropyridin-2-yl)acetate Br (5), Cl (3) C₉H₈BrClNO₂ Chlorine substituent increases lipophilicity
Ethyl 2-(5-bromopyrimidin-2-yl)acetate Br (5), pyrimidine core C₈H₉BrN₂O₂ Pyrimidine ring alters electronic properties
Ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate F (5), CH₃ (6) C₁₀H₁₂FNO₂ Methyl group improves metabolic stability

Impact of Substituents on Properties

  • Halogen Position and Type :
    • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in nucleophilic substitution reactions compared to chlorine.
    • Fluorine vs. Methyl : Fluorine’s electronegativity increases the ring’s electron-withdrawing nature, while methyl groups (e.g., in ethyl 2-(5-fluoro-6-methylpyridin-2-yl)acetate) introduce steric bulk, affecting binding interactions.
  • Amino vs.

Commercial Availability and Suppliers

This compound is less commercially prevalent than analogs like ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate (3 suppliers), suggesting higher demand for positional isomers in specific synthetic pathways.

Research Findings and Methodological Insights

  • Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving molecular conformations of halogenated pyridines, aiding in understanding steric and electronic effects.
  • Bioactive Extracts : Ethyl acetate derivatives of natural products (e.g., turmeric, ginger) highlight the solvent’s role in extracting polar bioactive compounds, though synthetic analogs like the target compound are tailored for precision in drug design.

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